molecular formula C12H12O4 B13562238 Methyl2-ethynyl-4,5-dimethoxybenzoate

Methyl2-ethynyl-4,5-dimethoxybenzoate

Cat. No.: B13562238
M. Wt: 220.22 g/mol
InChI Key: WPODDXBIBIGKQG-UHFFFAOYSA-N
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Description

Methyl 2-ethynyl-4,5-dimethoxybenzoate is an organic compound with the molecular formula C12H12O4 It is a derivative of benzoic acid, characterized by the presence of ethynyl and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethynyl-4,5-dimethoxybenzoate typically involves the esterification of 2-ethynyl-4,5-dimethoxybenzoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of methyl 2-ethynyl-4,5-dimethoxybenzoate may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynyl-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alkenes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethynyl-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-ethynyl-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy groups may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-ethynyl-4,5-dimethoxybenzoate can be compared with other similar compounds, such as:

    Methyl 2,4-dimethoxybenzoate: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.

    Methyl 2-ethynylbenzoate: Lacks the methoxy groups, which may affect its solubility and interaction with biological molecules.

  • **Methyl 4

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-ethynyl-4,5-dimethoxybenzoate

InChI

InChI=1S/C12H12O4/c1-5-8-6-10(14-2)11(15-3)7-9(8)12(13)16-4/h1,6-7H,2-4H3

InChI Key

WPODDXBIBIGKQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#C)C(=O)OC)OC

Origin of Product

United States

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